1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene
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Overview
Description
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene is an organochlorine compound that features a benzene ring substituted with three chlorine atoms and a chlorocyclopentadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene can be synthesized through the chlorination of benzene derivatives. The chlorination process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions typically include a controlled temperature and pressure to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve the chlorination of 1,4-dichlorobenzene or the dehydrochlorination of hexachlorocyclohexane. These methods are chosen based on the availability of raw materials and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using reagents such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated benzene derivatives.
Scientific Research Applications
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trichlorobenzene: A simpler derivative with three chlorine atoms on the benzene ring.
1,3,5-Trichlorobenzene: Another isomer with a different arrangement of chlorine atoms.
1,2,3-Trichlorobenzene: An isomer with chlorine atoms at different positions on the benzene ring.
Uniqueness
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene is unique due to the presence of the chlorocyclopentadiene moiety, which imparts distinct chemical and physical properties compared to other trichlorobenzene isomers. This structural feature makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62987-42-2 |
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Molecular Formula |
C11H6Cl4 |
Molecular Weight |
280.0 g/mol |
IUPAC Name |
1,2,4-trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C11H6Cl4/c12-8-3-1-2-6(8)7-4-10(14)11(15)5-9(7)13/h1,3-5H,2H2 |
InChI Key |
XYHPHAFRQGVAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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